((p-(Benzyloxy)phenoxy)methyl)oxirane
Overview
Description
Synthesis Analysis
Synthesis of derivatives related to ((p-(Benzyloxy)phenoxy)methyl)oxirane involves innovative methods such as the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the formation of specific dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives with high stereoselectivity. Another approach includes the reaction between (2-benzyloxy)ethyloxirane and the dianion of phenylselenoacetic acid followed by esterification, yielding enantiopure forms of methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate and its mesylate derivative (Gabriele et al., 2006); (March et al., 1995).
Molecular Structure Analysis
The molecular structure of derivatives closely related to ((p-(Benzyloxy)phenoxy)methyl)oxirane has been elucidated through various analytical techniques. For instance, X-ray diffraction analysis has confirmed the Z configuration around the double bond of major stereoisomers in synthesized compounds, highlighting the significance of stereochemistry in the molecular architecture of these derivatives (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving ((p-(Benzyloxy)phenoxy)methyl)oxirane derivatives include oxidative cleavage, electrophilic oxidant production, and ring transformations, showcasing their reactive versatility. Methyl(trifluoromethyl)dioxirane, for instance, has been employed for the oxidative cleavage of p-methoxybenzyl ethers, demonstrating the compound's ability to undergo transformation under specific conditions (Paquette et al., 2005).
Physical Properties Analysis
The physical properties of ((p-(Benzyloxy)phenoxy)methyl)oxirane and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding their behavior in various solvents and conditions. However, detailed studies specifically addressing the physical properties of ((p-(Benzyloxy)phenoxy)methyl)oxirane were not found in the current research data.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of ((p-(Benzyloxy)phenoxy)methyl)oxirane derivatives are crucial for their application in synthetic chemistry. The oxidative cleavage and photodeoxygenation studies indicate the potential of these compounds in forming new bonds and structures through chemical reactions (Paquette et al., 2005); (Lucien & Greer, 2001).
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Ester Derivatives : The compound has been used in the synthesis of ester derivatives like Methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate. This process involves reactions with dianion of phenylselenoacetic acid, esterification, oxidation, and pyrolysis (March et al., 1995).
Formation of Lactones and Nucleoside Analogues : It's involved in oxirane ring opening reactions to form various lactones and nucleoside analogues, demonstrating its utility in complex organic synthesis (Šála et al., 2004).
Creation of Complex Chemical Structures : This compound is instrumental in creating complex molecular structures like 2-substituted-1,4-benzodioxanes, showcasing its versatility in organic synthesis (Liu & Bao, 2010).
Polymerization and Material Science : It has significant applications in the field of polymerization and material science, as seen in studies exploring its behavior in pulse radiolysis and e-beam polymerization of epoxy resins (Emmi et al., 2007).
Biological and Environmental Applications
Fungal Biotransformation : The compound has been involved in studies related to fungal biotransformation, particularly in the context of environmental bioremediation, showing its potential in eco-friendly applications (Conceição et al., 2021).
Gene Mutation and Toxicological Studies : It has been used in research exploring the induction of gene mutations and micronuclei in mammalian cells, which is crucial for understanding its toxicological profile (Schweikl et al., 2004).
Dental Composite Research : This compound's derivatives, like siloranes, have been investigated for their stability and suitability in dental composites, highlighting their potential in dental material science (Eick et al., 2006).
Medicinal Chemistry and Drug Synthesis : Its derivatives have been used in the synthesis of active pharmaceutical ingredients (APIs) for drugs like Ifenprodil, showcasing its importance in medicinal chemistry (Yadav & Sowbna, 2012).
properties
IUPAC Name |
2-[(4-phenylmethoxyphenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXZYUGDXYSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950898 | |
Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((p-(Benzyloxy)phenoxy)methyl)oxirane | |
CAS RN |
28150-30-3 | |
Record name | 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28150-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((p-(Benzyloxy)phenoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[p-(benzyloxy)phenoxy]methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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